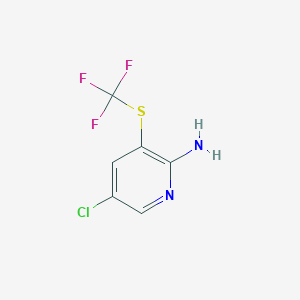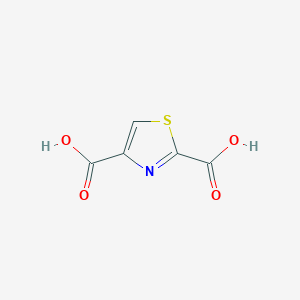
1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone is an organic compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58. It features a pyridine ring substituted with a chlorine atom at the 2-position, a hydroxyl group at the 5-position, and an ethanone group at the 3-position.
准备方法
The synthesis of 1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone typically involves the chlorination of 5-hydroxypyridin-3-yl ethanone. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and ensure selective chlorination .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反应分析
1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme activities and metabolic pathways involving pyridine derivatives.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and hydroxyl groups on the pyridine ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules and affect various biochemical pathways .
相似化合物的比较
1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Hydroxypyridin-3-yl)ethanone: Lacks the chlorine atom, which may result in different reactivity and biological activity.
1-(3-Hydroxypyridin-2-yl)ethanone: Has the hydroxyl group at a different position, affecting its chemical properties and interactions.
1-(2-Chloro-5-methylpyridin-3-yl)ethanone: Contains a methyl group instead of a hydroxyl group, leading to variations in its chemical behavior and applications .
属性
分子式 |
C7H6ClNO2 |
|---|---|
分子量 |
171.58 g/mol |
IUPAC 名称 |
1-(2-chloro-5-hydroxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)6-2-5(11)3-9-7(6)8/h2-3,11H,1H3 |
InChI 键 |
UAXJWWXTNHMPQL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(N=CC(=C1)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E)-4',4'''-(Diazene-1,2-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B13659351.png)


![5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one](/img/structure/B13659370.png)




![8-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B13659420.png)

![Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659436.png)

